molecular formula C17H18N2O3 B14504421 10-Methoxy-1,4,6,9-tetramethylpyrido[3,2-g]quinoline-2,8(1h,9h)-dione CAS No. 63791-97-9

10-Methoxy-1,4,6,9-tetramethylpyrido[3,2-g]quinoline-2,8(1h,9h)-dione

Cat. No.: B14504421
CAS No.: 63791-97-9
M. Wt: 298.34 g/mol
InChI Key: SFZOAUWIPMMSAW-UHFFFAOYSA-N
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Description

10-Methoxy-1,4,6,9-tetramethylpyrido[3,2-g]quinoline-2,8(1h,9h)-dione is a complex organic compound belonging to the quinoline family. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, materials science, and industrial chemistry. This particular compound is characterized by its unique structure, which includes multiple methyl groups and a methoxy group, contributing to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-Methoxy-1,4,6,9-tetramethylpyrido[3,2-g]quinoline-2,8(1h,9h)-dione typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the Skraup synthesis, which is a well-known method for synthesizing quinolines, can be adapted for this compound by using specific starting materials and reaction conditions .

Industrial Production Methods

Industrial production of this compound may involve the use of heterogeneous catalysts to improve yield and selectivity. For instance, propylphosphonium tetrachloroindate ionic liquid has been used as a catalyst in the synthesis of quinoline derivatives . This method offers advantages such as mild reaction conditions, high yields, and recyclability of the catalyst.

Chemical Reactions Analysis

Types of Reactions

10-Methoxy-1,4,6,9-tetramethylpyrido[3,2-g]quinoline-2,8(1h,9h)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the compound into dihydroquinoline derivatives.

    Substitution: Electrophilic substitution reactions can introduce different functional groups into the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic conditions.

Major Products

The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can be further utilized in different applications.

Scientific Research Applications

10-Methoxy-1,4,6,9-tetramethylpyrido[3,2-g]quinoline-2,8(1h,9h)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 10-Methoxy-1,4,6,9-tetramethylpyrido[3,2-g]quinoline-2,8(1h,9h)-dione involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it can inhibit certain enzymes involved in cellular metabolism, contributing to its antimicrobial and anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 10-Methoxy-1,4,6,9-tetramethylpyrido[3,2-g]quinoline-2,8(1h,9h)-dione is unique due to the presence of the methoxy group, which enhances its chemical reactivity and biological activity

Properties

CAS No.

63791-97-9

Molecular Formula

C17H18N2O3

Molecular Weight

298.34 g/mol

IUPAC Name

10-methoxy-1,4,6,9-tetramethylpyrido[3,2-g]quinoline-2,8-dione

InChI

InChI=1S/C17H18N2O3/c1-9-6-13(20)18(3)15-11(9)8-12-10(2)7-14(21)19(4)16(12)17(15)22-5/h6-8H,1-5H3

InChI Key

SFZOAUWIPMMSAW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)N(C2=C(C3=C(C=C12)C(=CC(=O)N3C)C)OC)C

Origin of Product

United States

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